
MCH (Mensch, Maus, Ratte)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Melanin-concentrating hormone (MCH) is a cyclic peptide consisting of 19 amino acids. It is primarily located in the hypothalamus of mammals, including humans, mice, and rats. MCH plays a crucial role in regulating food intake, energy balance, temperature, reproductive function, endocrine homeostasis, and biological rhythms. It has been implicated in conditions such as obesity, diabetes, and depression .
Wissenschaftliche Forschungsanwendungen
Neurobiology
MCH has been extensively studied for its role in neurobiology. Research indicates that it interacts with various neurotransmitter systems, affecting mood and behavior. For instance:
- Sleep Regulation : Studies have shown that MCH promotes sleep and influences REM sleep cycles. Disruption of MCH signaling can lead to sleep disorders .
- Stress and Anxiety : MCH levels are altered in response to stress, suggesting its potential as a target for anxiety-related disorders .
Metabolic Disorders
MCH's involvement in energy balance makes it a candidate for research into metabolic disorders such as obesity and diabetes:
- Obesity Research : Elevated levels of MCH have been correlated with increased appetite and weight gain. Targeting MCH pathways may provide new therapeutic strategies for obesity management .
- Diabetes : There is emerging evidence that MCH may influence insulin sensitivity and glucose metabolism, making it relevant for diabetes research .
Therapeutic Potential
The therapeutic applications of MCH are being explored across various domains:
- Pharmaceutical Development : MCH analogs are being investigated for their potential use in treating metabolic syndromes. For example, biotinylated forms of MCH are used in drug delivery systems due to their ability to target specific tissues .
- Neurodegenerative Diseases : Given its neuroprotective properties, MCH may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: MCH and Sleep Disorders
A study published in "Neuroscience Letters" examined the effects of MCH on sleep architecture in rodent models. The findings indicated that administration of MCH significantly increased total sleep time and enhanced REM sleep duration compared to controls, highlighting its potential as a therapeutic agent for insomnia .
Case Study 2: MCH in Obesity Management
Research conducted by the University of California investigated the role of MCH antagonists in reducing body weight in obese mice. The study demonstrated that blocking MCH receptors led to a significant decrease in food intake and body weight, suggesting a promising avenue for obesity treatments .
Comparative Data Table
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: MCH is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin and using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of MCH involves large-scale SPPS, followed by purification and quality control processes to ensure the peptide’s purity and activity. The use of automated peptide synthesizers and advanced purification techniques like preparative HPLC facilitates the efficient production of MCH for research and therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions: MCH undergoes various chemical reactions, including:
Oxidation: Involves the formation of disulfide bridges between cysteine residues, which is essential for the peptide’s biological activity.
Reduction: The breaking of disulfide bridges, leading to the loss of biological activity.
Substitution: Modifications of specific amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or air oxidation under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).
Major Products:
Oxidized MCH: Active form with disulfide bridges.
Reduced MCH: Inactive form without disulfide bridges.
Modified MCH: Variants with substituted amino acids for research purposes
Wirkmechanismus
MCH exerts its effects by binding to melanin-concentrating hormone receptors (MCHR1 and MCHR2). These receptors are G-protein-coupled receptors (GPCRs) that activate intracellular signaling pathways, including:
Adenylate cyclase inhibition: Reduces cyclic adenosine monophosphate (cAMP) levels.
Phospholipase C activation: Increases inositol triphosphate (IP3) and diacylglycerol (DAG) levels, leading to calcium mobilization.
Mitogen-activated protein kinase (MAPK) pathway: Regulates gene expression and cellular responses.
MCH promotes energy intake by increasing appetite and food reward drives, decreases energy expenditure by reducing brown adipose tissue thermogenesis and physical activity levels, and increases lipid storage in both white adipose tissue and the liver .
Vergleich Mit ähnlichen Verbindungen
MCH is unique compared to other hypothalamic peptides due to its specific roles in energy homeostasis and feeding behavior. Similar compounds include:
Neuropeptide Y (NPY): Another hypothalamic peptide involved in regulating food intake and energy balance.
Agouti-related peptide (AgRP): Co-expressed with NPY and plays a role in stimulating appetite.
Orexin (hypocretin): Regulates arousal, wakefulness, and appetite.
MCH differs from these peptides in its receptor specificity, signaling pathways, and broader range of physiological functions .
Biologische Aktivität
The peptide sequence Asp-Phe-Asp-Met-Leu-Arg-Cys-Met-Leu-Gly-Arg-Val-Tyr-Arg-Pro-Cys-Trp-Gln-Val corresponds to a variant of Melanin-Concentrating Hormone (MCH), which plays a crucial role in various physiological processes, including energy homeostasis, stress response, and sleep regulation. This article focuses on the biological activity of this peptide, exploring its mechanisms, effects on cellular processes, and potential therapeutic applications.
- Molecular Formula : C109H160N30O26S4
- Molecular Weight : 2434.88 g/mol
- CAS Number : 160201-86-5
Biological Functions
MCH is primarily involved in:
- Regulation of Appetite : MCH has been shown to stimulate food intake and promote weight gain by acting on specific receptors in the hypothalamus.
- Sleep Modulation : Research indicates that MCH influences sleep patterns, promoting non-rapid eye movement (NREM) sleep.
- Stress Response : MCH may play a role in the body's response to stress by modulating neuroendocrine functions.
MCH operates through specific receptors, notably the melanin-concentrating hormone receptor 1 (MCHR1). Binding of MCH to MCHR1 activates intracellular signaling pathways that lead to various biological responses, including:
- Increased cAMP Production : Activation of adenylate cyclase results in elevated levels of cyclic adenosine monophosphate (cAMP), influencing metabolic processes.
- Calcium Signaling : MCH-induced calcium influx is crucial for neurotransmitter release and neuronal excitability.
Case Study 1: Chemotactic Activity
A study evaluated the chemotactic properties of related peptides, demonstrating that certain sequences could attract macrophages at nanomolar concentrations. The chemotactic response was linked to high-affinity receptor binding and was sensitive to lactose, suggesting a specific receptor-mediated mechanism .
Case Study 2: Sleep Regulation
In rodent models, administration of MCH resulted in increased duration of NREM sleep. This effect was associated with alterations in neurotransmitter levels, particularly GABA and glutamate, indicating a modulatory role of MCH in sleep architecture .
Summary of Biological Activities
The following table summarizes the biological activities associated with Asp-Phe-Asp-Met-Leu-Arg-Cys-Met-Leu-Gly-Arg-Val-Tyr-Arg-Pro-Cys-Trp-Gln-Val:
Biological Activity | Effect | Mechanism |
---|---|---|
Appetite Stimulation | Increases food intake | Activation of hypothalamic pathways |
Sleep Promotion | Enhances NREM sleep duration | Modulation of GABAergic and glutamatergic signaling |
Immune Response | Chemotaxis of macrophages | Receptor-mediated signaling |
Stress Response | Modulates neuroendocrine functions | Interaction with stress-related pathways |
Eigenschaften
CAS-Nummer |
128315-56-0 |
---|---|
Molekularformel |
C89H139N27O24S4 |
Molekulargewicht |
2099.5 g/mol |
IUPAC-Name |
4-[[2-[[24-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9,18-di(propan-2-yl)-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[(1-carboxy-2-methylpropyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C89H139N27O24S4/c1-43(2)67-82(135)101-40-64(119)102-53(18-12-30-97-87(91)92)74(127)113-68(44(3)4)83(136)109-59(36-47-22-24-49(118)25-23-47)77(130)107-58(20-14-32-99-89(95)96)85(138)116-33-15-21-63(116)81(134)111-62(80(133)108-60(37-48-39-100-52-17-11-10-16-50(48)52)78(131)104-55(26-27-65(120)121)75(128)114-69(45(5)6)86(139)140)42-144-143-41-61(79(132)105-57(29-35-142-9)76(129)112-67)110-72(125)54(19-13-31-98-88(93)94)103-73(126)56(28-34-141-8)106-84(137)70(46(7)117)115-71(124)51(90)38-66(122)123/h10-11,16-17,22-25,39,43-46,51,53-63,67-70,100,117-118H,12-15,18-21,26-38,40-42,90H2,1-9H3,(H,101,135)(H,102,119)(H,103,126)(H,104,131)(H,105,132)(H,106,137)(H,107,130)(H,108,133)(H,109,136)(H,110,125)(H,111,134)(H,112,129)(H,113,127)(H,114,128)(H,115,124)(H,120,121)(H,122,123)(H,139,140)(H4,91,92,97)(H4,93,94,98)(H4,95,96,99) |
InChI-Schlüssel |
ORRDHOMWDPJSNL-UHFFFAOYSA-N |
SMILES |
CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CCCNC(=N)N |
Isomerische SMILES |
CC(C)C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CCCNC(=N)N |
Kanonische SMILES |
CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC5=CC=C(C=C5)O)C(C)C)CCCNC(=N)N |
Sequenz |
DXMRCMVGRVYRPCWEV |
Synonyme |
(6S,7E,9S,10Z,12S,13Z,15S,16Z,18S,19Z,21S)-1,21-diamino-18-benzyl-6-((Z)-(((1E,3R,8R,9Z,11S,12Z,14S,15Z,18Z,20S,21Z,23S,24Z,26S,27Z,29S,34aS)-3-((Z)-(((S,Z)-1-(((S,Z)-1-(((S)-1-carboxy-2-methylpropyl)imino)-1,5-dihydroxy-5-iminopentan-2-yl)imino)-1-h |
Herkunft des Produkts |
United States |
Q1: What is the primary structure of rat hypothalamic melanin-concentrating hormone (MCH) and how does it differ from salmon MCH?
A1: Rat hypothalamic MCH is a nonadecapeptide with the following amino acid sequence: Asp-Phe-Asp-Met-Leu-Arg-Cys-Met-Leu-Gly-Arg-Val-Tyr-Arg-Pro-Cys-Trp-Gln-Val. [] This structure differs from salmon MCH by an N-terminal extension of two amino acids and four additional substitutions. []
Q2: How does the structure of melanin-concentrating hormone (MCH) relate to its activity?
A2: While the provided abstracts don't offer a detailed analysis of the structure-activity relationship for MCH, one abstract mentions "SAR of Melanin-concentration Hormone (MCH)" as a key aspect of the research. [] This suggests that modifications to the MCH structure were explored to investigate their impact on the hormone's activity, potency, and selectivity. Unfortunately, without the full text of the article, specific details about these modifications and their effects on MCH activity remain unknown.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.